3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS No.: 1005292-27-2
Cat. No.: VC6558713
Molecular Formula: C17H16BrN5O2
Molecular Weight: 402.252
* For research use only. Not for human or veterinary use.
![3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide - 1005292-27-2](/images/structure/VC6558713.png)
Specification
CAS No. | 1005292-27-2 |
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Molecular Formula | C17H16BrN5O2 |
Molecular Weight | 402.252 |
IUPAC Name | 3-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Standard InChI | InChI=1S/C17H16BrN5O2/c1-2-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)12-4-3-5-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,24) |
Standard InChI Key | WRAHHRIUCLLDLA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br |
Introduction
The compound 3-Bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic molecule featuring a brominated benzamide core linked to a tetrazole ring system. The structure integrates functional groups such as a bromine atom on the benzene ring, a tetrazole moiety, and an ethoxy-substituted phenyl group. These features suggest the compound's potential for applications in medicinal chemistry, particularly in areas like antimicrobial or anti-inflammatory drug development.
Structural Features
The molecular structure of the compound can be broken down into three key components:
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Benzamide Backbone: The bromine substitution at the meta-position (3-bromo) enhances the molecule's reactivity and potential for biological interactions.
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Tetrazole Ring: A five-membered heterocyclic ring containing four nitrogen atoms, known for its bioisosteric properties and stability in pharmaceutical applications.
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Ethoxyphenyl Substituent: The presence of an ethoxy group (-OCH₂CH₃) on the phenyl ring contributes to lipophilicity and may influence pharmacokinetics.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, general methods for synthesizing tetrazole-linked benzamides involve:
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Step 1: Formation of the tetrazole ring via cyclization reactions using azides and nitriles under acidic or catalytic conditions.
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Step 2: Coupling of the tetrazole with a brominated benzoyl chloride derivative to form the benzamide linkage.
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Step 3: Introduction of the ethoxyphenyl group through nucleophilic substitution or similar reactions.
Analytical Characterization
The compound would typically be characterized using advanced spectroscopic and analytical techniques:
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NMR Spectroscopy: For confirming structural details such as proton and carbon environments.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: For identifying functional groups like amides and tetrazoles.
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Elemental Analysis: To ensure purity and stoichiometry.
Biological Significance
Compounds containing tetrazole rings have shown broad pharmacological activities due to their ability to mimic carboxylic acids in biological systems. Potential applications of this compound include:
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Antimicrobial Activity: Brominated aromatic compounds are often active against bacterial and fungal strains.
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Anti-inflammatory Potential: The benzamide core is common in non-steroidal anti-inflammatory drugs (NSAIDs).
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Drug Design Applications: Tetrazoles are frequently used as bioisosteres in drug development to improve metabolic stability.
Potential Applications
Given its structural features, this compound may be explored for:
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Development of antimicrobial agents targeting resistant bacterial strains.
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Use as a scaffold for synthesizing derivatives with improved pharmacological profiles.
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Molecular docking studies to evaluate its binding affinity with specific biological targets.
Research Gaps and Future Directions
Despite its promising structure:
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